molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No.: B1494599
CAS No.: 1182734-24-2
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
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Description

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound of cyanuric acid, where the nitrogen atoms are replaced with the isotope nitrogen-15. Cyanuric acid itself is a white, odorless crystalline solid with the chemical formula C3H3N3O3. It is widely used in various industrial applications, including as a precursor for bleaches, disinfectants, and herbicides .

Preparation Methods

The synthesis of cyanuric acid-15N3 typically involves the incorporation of nitrogen-15 into the cyanuric acid molecule. One common method is the thermal decomposition of urea, which releases ammonia that reacts to form cyanuric acid. This process can be adapted to use nitrogen-15 labeled urea to produce cyanuric acid-15N3 . The reaction conditions often include high temperatures around 175°C to facilitate the decomposition and subsequent polymerization reactions .

Chemical Reactions Analysis

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyanuric acid-15N3 involves its interaction with various molecular targets. In alkaline solutions, it forms salts that favor the hydroxytautomer. It can also react with ammonia under pressure and with a catalyst to produce melamine . The nucleophilic isocyanurate nitrogen atom often attacks positively polarized carbon atoms, leading to trisubstituted products .

Comparison with Similar Compounds

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:

This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing and studying nitrogen-related processes in various scientific fields.

Properties

IUPAC Name

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLODLOARCGLH-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure of Example 10 was repeated with a 1-liter glass reactor and a nitrogen purge prior to the urea addition. After a two-hour stirring period, the crude cyanuric acid in the cooled slurry showed no sign of hydration at which time the slurry was vacuum filtered. The filter cake was then washed with water at which time the cyanuric acid hydrated. The hardened hydrated product was crushed and dried in an oven to produce a 93% yield of anhydrous cyanuric acid having an assay of 99+% purity and an ammelide content of 0.39% and an ammeline content of only 0.02%. Analysis of the filtrate showed an additional 6% yield of cyanuric acid.
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Synthesis routes and methods II

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
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Synthesis routes and methods III

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
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Synthesis routes and methods IV

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
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Synthesis routes and methods V

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
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